3,5-dimethoxy-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide is a complex organic compound with the molecular formula and a molecular weight of approximately 417.5 g/mol. This compound is notable for its potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. It is classified as a benzamide derivative, which often exhibits biological activity due to the presence of various functional groups that can interact with biological targets.
The synthesis of 3,5-dimethoxy-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide typically involves multiple steps, including the formation of key intermediates. One common method includes:
Each step requires careful optimization of reaction conditions, including temperature, solvent choice, and reaction time to maximize yield and purity.
The molecular structure of 3,5-dimethoxy-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide can be described as follows:
InChI=1S/C19H19N3O4S2/c1-25-14-6-12(7-15(9-14)26-2)18(24)22-19-21-13(11-28-19)8-17(23)20-10-16-4-3-5-27-16/h3-7,9,11H,8,10H2,1-2H3,(H,20,23)(H,21,22,24) .The chemical reactivity of 3,5-dimethoxy-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide can be analyzed through various types of reactions:
These reactions highlight the compound's versatility as a synthetic intermediate in drug discovery.
The mechanism of action for 3,5-dimethoxy-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide is still under investigation but may involve:
Further studies are necessary to elucidate its precise biological targets and effects.
The compound is typically characterized by:
| Property | Value |
|---|---|
| Molecular Weight | 417.5 g/mol |
| Purity | ≥95% |
| Appearance | White crystalline solid |
Key chemical properties include:
| Property | Value |
|---|---|
| Solubility | Soluble in organic solvents like methanol |
| Stability | Stable under normal laboratory conditions |
These properties suggest that the compound is suitable for various research applications.
3,5-dimethoxy-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide has several potential applications in scientific research:
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 94030-84-9
CAS No.: 44817-99-4
CAS No.: 61587-05-1